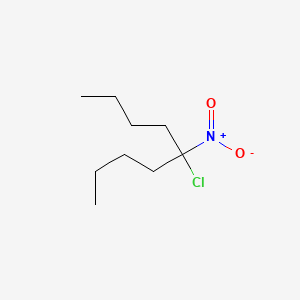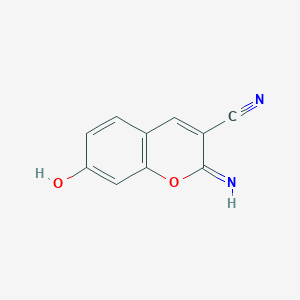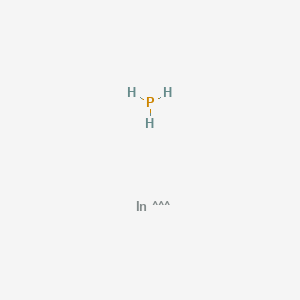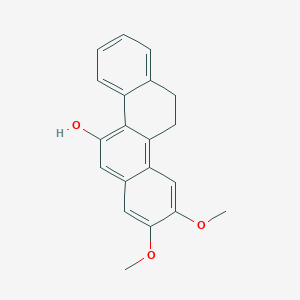
5-Chrysenol, 11,12-dihydro-8,9-dimethoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chrysenol, 11,12-dihydro-8,9-dimethoxy- is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of methoxy groups and a dihydro structure, which contribute to its distinct chemical behavior.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chrysenol, 11,12-dihydro-8,9-dimethoxy- typically involves multiple steps, including the introduction of methoxy groups and the reduction of specific bonds to achieve the dihydro structure. Common synthetic routes may include:
Methoxylation: Introduction of methoxy groups using reagents such as dimethyl sulfate or methanol in the presence of a base.
Reduction: Reduction of double bonds using hydrogenation techniques with catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the aforementioned synthetic steps are optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of production.
Analyse Chemischer Reaktionen
Types of Reactions
5-Chrysenol, 11,12-dihydro-8,9-dimethoxy- can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Further reduction of the compound to achieve different hydrogenated states using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Replacement of methoxy groups with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: Hydrogen gas with Pd/C catalyst or LiAlH4 in anhydrous conditions.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of fully hydrogenated derivatives.
Substitution: Formation of substituted chrysenol derivatives with varied functional groups.
Wissenschaftliche Forschungsanwendungen
5-Chrysenol, 11,12-dihydro-8,9-dimethoxy- has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 5-Chrysenol, 11,12-dihydro-8,9-dimethoxy- involves its interaction with various molecular targets and pathways. The methoxy groups and dihydro structure allow it to:
Bind to specific enzymes: Inhibiting or activating their functions.
Interact with cellular receptors: Modulating signal transduction pathways.
Induce oxidative stress: Leading to cell death in certain biological contexts.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 8,9-Dimethoxy-11,12-dihydro-14H-[1,3]dioxolo[4,5-h]isoquinolino[2,1-b]isoquinolin-14-one
- 5,6-Dihydro-8,9-dimethoxy-2-hydroxymethyl-11H-pyrrolo 2,1-bbenzazepin-11-one
Uniqueness
5-Chrysenol, 11,12-dihydro-8,9-dimethoxy- is unique due to its specific structural configuration, which imparts distinct chemical reactivity and potential biological activities. Its combination of methoxy groups and dihydro structure differentiates it from other similar compounds, making it a valuable subject of study in various scientific fields.
Eigenschaften
CAS-Nummer |
340964-59-2 |
|---|---|
Molekularformel |
C20H18O3 |
Molekulargewicht |
306.4 g/mol |
IUPAC-Name |
8,9-dimethoxy-11,12-dihydrochrysen-5-ol |
InChI |
InChI=1S/C20H18O3/c1-22-18-10-13-9-17(21)20-14-6-4-3-5-12(14)7-8-15(20)16(13)11-19(18)23-2/h3-6,9-11,21H,7-8H2,1-2H3 |
InChI-Schlüssel |
GVPSYDPTHFQAPB-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=CC(=C3C(=C2C=C1OC)CCC4=CC=CC=C43)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


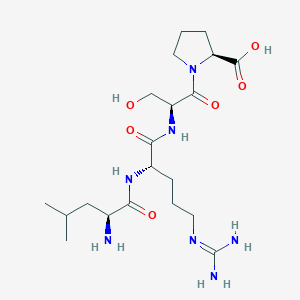
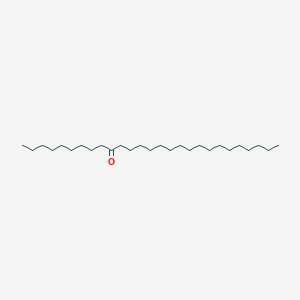
![N'-benzyl-N-[2-(2,4-dichlorophenyl)ethyl]ethane-1,2-diamine](/img/structure/B14241135.png)
![(4Z)-5-methyl-4-[2-(3-nitrophenyl)hydrazinylidene]-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14241139.png)
![Benzene, [(6-bromo-1-cyclohexen-1-yl)sulfonyl]-](/img/structure/B14241143.png)
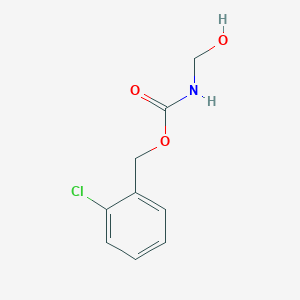


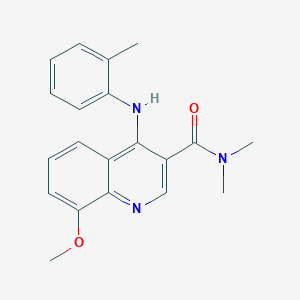
![Phenol, 4-chloro-2,6-bis[(E)-[(2,4,6-trimethylphenyl)imino]methyl]-](/img/structure/B14241164.png)
